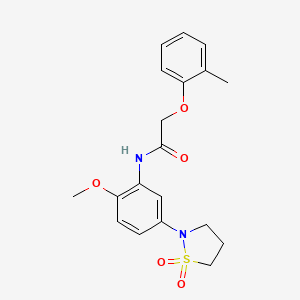

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-14-6-3-4-7-17(14)26-13-19(22)20-16-12-15(8-9-18(16)25-2)21-10-5-11-27(21,23)24/h3-4,6-9,12H,5,10-11,13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKNMEIBFYTUEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(o-tolyloxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : CHNOS

- Molecular Weight : 320.36 g/mol

The unique structure includes a dioxidoisothiazolidin moiety, which contributes to its biological activity through various mechanisms, including enzyme inhibition and modulation of cell signaling pathways.

Research indicates that this compound exhibits significant biological activity primarily through the following mechanisms:

- Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : The compound has been shown to inhibit CDK2, a critical regulator of the cell cycle. This inhibition can lead to reduced cell proliferation, making it a candidate for cancer therapy.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.

- Redox Activity : The presence of sulfur and oxygen in its structure allows for redox reactions, which may interact with various biological targets, enhancing its therapeutic potential.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| CDK2 Inhibition | Cell cycle regulation | |

| Antimicrobial Effects | Disruption of microbial metabolism | |

| Redox Reactions | Interaction with biological targets |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cancer Cell Line Studies : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines in vitro. The mechanism was attributed to its ability to induce apoptosis via CDK2 inhibition.

- Antimicrobial Testing : In vitro tests revealed that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggest potential applications in developing new antibiotics.

- Pharmacokinetic Studies : Initial pharmacokinetic evaluations indicate that the compound has favorable absorption characteristics and a moderate half-life, suggesting potential for therapeutic use in chronic conditions .

Comparison with Similar Compounds

Structural Analogues with 1,1-Dioxidoisothiazolidin Moieties

Compounds sharing the 1,1-dioxidoisothiazolidin core exhibit distinct pharmacological and physicochemical profiles:

*Molecular weight calculated based on formula C₂₁H₂₅N₃O₅S.

Key Observations :

Analogues with Phenoxy/Acetamide Backbones

Compounds with phenoxyacetamide or thiadiazole cores highlight the impact of heterocyclic variations:

Key Observations :

- Melting points for thiadiazole analogs (135–170°C) suggest that the sulfone group in the target compound may elevate its melting point due to stronger intermolecular forces.

Anti-Cancer Acetamide Derivatives

Phenoxy-thiadiazole derivatives () and morpholine-containing compounds () provide insights into substituent-driven activity:

Key Observations :

- The fluoro-phenoxy group in ’s compound enhances cytotoxicity (IC₅₀ = 1.8 µM), suggesting that electron-withdrawing groups improve anti-cancer activity .

- The target compound’s methoxy and o-tolyloxy groups may modulate electron density differently, warranting specific cytotoxicity assays.

Solubility and Polarity

- The 1,1-dioxidoisothiazolidin moiety increases water solubility compared to thioether analogs (e.g., ’s methylthio derivatives) .

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with coupling isothiazolidine and methoxyphenyl intermediates. Critical steps include:

- Acylation : Reacting the isothiazolidin-2-yl moiety with a methoxyphenyl precursor under anhydrous conditions (e.g., using DCM as a solvent) .

- Coupling : Introducing the o-tolyloxyacetamide group via nucleophilic substitution, requiring precise temperature control (60–80°C) and catalysts like triethylamine .

- Purification : Column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity . Key solvents include DMF and toluene, with reaction times ranging from 4–12 hours depending on the step .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Characterization relies on:

- IR Spectroscopy : Identifying functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹, sulfonyl S=O at ~1340 cm⁻¹) .

- NMR :

- ¹H NMR : Methoxy protons resonate at δ 3.8–3.9 ppm; aromatic protons from o-tolyloxy groups appear as multiplets at δ 6.9–7.5 ppm .

- ¹³C NMR : Carbonyl carbons (amide) at ~170 ppm; isothiazolidine sulfonyl carbons at ~110 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 429.4 [M+H]⁺) confirm molecular weight .

Q. What functional groups in this compound contribute to its reactivity and biological interactions?

Critical functional groups include:

- Amide group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- Isothiazolidin-1,1-dioxide : Enhances electrophilicity and stability via sulfonyl groups, potentially influencing kinase inhibition .

- Methoxy and o-tolyloxy groups : Modulate lipophilicity and steric effects, affecting membrane permeability and target binding .

Advanced Research Questions

Q. What strategies can optimize the yield and purity of this compound during scale-up synthesis?

Methodological improvements include:

- Continuous Flow Reactors : Reduce side reactions and improve heat distribution for steps like acylation .

- Catalytic Optimization : Using phase-transfer catalysts (e.g., TBAB) to accelerate coupling reactions .

- Green Solvents : Replacing DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing yield .

- In-line Analytics : Employ HPLC monitoring to identify and remove impurities early .

Q. How can researchers evaluate the biological activity of this compound against targets like cyclin-dependent kinase 2 (CDK2)?

A tiered approach is recommended:

- In Vitro Assays :

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against recombinant CDK2 .

- Cellular Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) to assess antiproliferative effects .

- Molecular Docking : Predict binding modes using software like AutoDock Vina, focusing on interactions with CDK2’s ATP-binding pocket .

- In Vivo Models : Xenograft studies in rodents to evaluate tumor growth inhibition, paired with pharmacokinetic profiling (e.g., plasma half-life via LC-MS) .

Q. What analytical approaches resolve contradictions in spectral data or biological assay results?

Contradictions arise from impurities or assay variability. Solutions include:

- Orthogonal Characterization : Cross-validate NMR with high-resolution MS (HRMS) to confirm molecular integrity .

- Dose-Response Replication : Repeat biological assays with stricter controls (e.g., triplicate runs, standardized cell passage numbers) .

- Stability Studies : Assess compound degradation under assay conditions (pH, temperature) via HPLC to rule out false negatives .

Q. How to design derivatives of this compound to enhance pharmacological properties while maintaining stability?

Derivative design strategies:

- Bioisosteric Replacement : Swap o-tolyloxy with pyridyloxy groups to improve solubility without losing affinity .

- Prodrug Modifications : Introduce ester linkages to the acetamide group for enhanced bioavailability, hydrolyzing in vivo to the active form .

- SAR Studies : Synthesize analogs with varied methoxy positions and test CDK2 inhibition (see Table 1) .

Table 1: Structure-Activity Relationship (SAR) Trends

| Derivative Modification | CDK2 IC₅₀ (nM) | Solubility (µg/mL) |

|---|---|---|

| Parent Compound | 120 | 15 |

| 3-Methoxy → 3-Fluoro | 85 | 10 |

| o-Tolyloxy → p-CF₃ | 45 | 5 |

Notes on Evidence Utilization

- Synthesis protocols were cross-referenced from .

- Biological activity data prioritized peer-reviewed studies (e.g., CDK2 inhibition in , hypoglycemic models in ).

- Commercial sources (e.g., BenchChem in ) were excluded per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.